molecular formula C7H10N2O2 B10908017 methyl 1,5-dimethyl-1H-pyrazole-4-carboxylate

methyl 1,5-dimethyl-1H-pyrazole-4-carboxylate

Cat. No.: B10908017
M. Wt: 154.17 g/mol
InChI Key: IFTFDQGCTIBBPM-UHFFFAOYSA-N
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Biological Activity

Methyl 1,5-dimethyl-1H-pyrazole-4-carboxylate is a compound that belongs to the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, structure-activity relationships (SAR), and various pharmacological effects.

Overview of Pyrazole Derivatives

Pyrazoles and their derivatives are characterized by a five-membered heterocyclic structure that often imparts various pharmacological properties. They have been extensively studied for their antifungal , anti-inflammatory , antiviral , antioxidant , cytotoxic , and antibacterial activities . this compound is notable for its potential applications in both pharmacology and agrichemistry.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of appropriate hydrazines with malonic acid derivatives. The resulting product can be characterized using techniques such as NMR and mass spectrometry. The synthetic route often includes:

  • Formation of Hydrazone : Reacting hydrazines with malonic acid derivatives.
  • Cyclization : Utilizing acid-catalyzed cyclization to form the pyrazole ring.
  • Esterification : Converting the carboxylic acid group into an ester form using methanol.

Antifungal Activity

This compound has demonstrated notable antifungal properties. In studies assessing its efficacy against various phytopathogenic fungi, it exhibited significant inhibition rates comparable to established fungicides .

CompoundFungal StrainInhibition Concentration (μg/mL)
7aiA. porri35.05
7bkM. coronaria>100
-C. petroselini>100
-R. solani28.88

The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the pyrazole ring significantly affected antifungal potency .

Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit anti-inflammatory effects, with some compounds acting as selective COX-2 inhibitors . this compound derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes.

CompoundCOX-2 Inhibition (%)Reference Drug
150d455Celecoxib (22%)

These findings suggest that modifications to the pyrazole structure can enhance anti-inflammatory activity, making these compounds potential candidates for therapeutic applications in inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies against different cancer cell lines. The compound exhibited cytotoxic effects with IC50 values indicating significant activity:

Cell LineIC50 (μM)
MCF70.39
NCI-H4600.46
SF-26831.5

These results highlight the compound's potential as a lead for developing new anticancer agents .

Case Studies

Several case studies have documented the biological activities of this compound:

  • Antifungal Efficacy : A study comparing various pyrazole derivatives revealed that this compound showed superior antifungal activity against Fusarium species compared to traditional fungicides .
  • Inhibition of Cancer Cell Proliferation : Another investigation demonstrated that this compound inhibited cell proliferation in breast cancer cell lines with a mechanism involving apoptosis induction .

Properties

IUPAC Name

methyl 1,5-dimethylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5-6(7(10)11-3)4-8-9(5)2/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTFDQGCTIBBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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